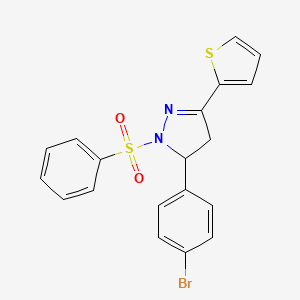

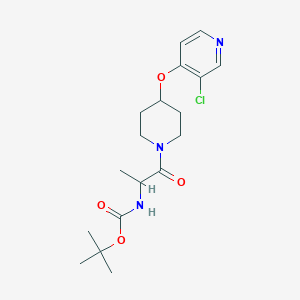

3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide” is a chemical compound with the linear formula C24H21N5O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed in order to probe intermolecular interactions in detail .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Scientific Research Applications

Drug Design and Discovery

This compound has been utilized in the design and discovery of new drugs due to its potential binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15 , showing a promising binding score, indicating its potential as a lead compound in antibiotic development .

Quantum Chemical Analysis

The quantum parameters of this compound have been investigated using DFT (Density Functional Theory) calculations. The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring, suggesting its utility in understanding electronic properties relevant to chemical reactivity .

Antibacterial Research

In a study involving Pseudomonas aeruginosa , a complex with this compound was analyzed, providing insights into the development of new antibacterial agents. The structural analysis could lead to novel treatments for infections caused by this pathogen .

Cancer Research

This compound has shown potent antiproliferative activities against various cancer cell lines, such as HepG2, MDA-MB-231, and HCT116. Its stability and activity profiles suggest it could be a candidate for further cancer drug development .

Molecular Interaction Studies

The compound’s ability to form stable supramolecular assemblies through various intermolecular interactions, including hydrogen bonding and π-ring interactions, makes it valuable for studying molecular recognition processes .

Synthetic Chemistry

It serves as a building block for synthesizing different heterocyclic and bioactive compounds. Its reactivity with other functional groups can lead to the creation of novel compounds with potential applications in medicinal chemistry .

Analytical Chemistry

Derivatives of this compound have been used as analytical reagents. Their structural properties allow for the development of new methods for detecting and quantifying biological or chemical substances .

Material Science

The electronic properties derived from quantum chemical analysis suggest that this compound could be explored for its potential applications in material science, particularly in the development of organic electronic materials .

Mechanism of Action

Target of Action

The primary target of this compound is the beta-ketoacyl-ACP synthase 2 (FabF) . FabF is an enzyme involved in the fatty acid synthesis pathway, playing a crucial role in the survival and virulence of bacteria .

Mode of Action

The compound interacts with its target, FabF, through binding interactions with targeted amino acids . The binding interaction between the ligand and the targeted amino acids has been reported to have a good binding score of -5.26 kcal/mol , indicating a strong interaction.

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the FabF enzyme . This inhibition disrupts the production of essential fatty acids, leading to impaired bacterial growth and survival .

Pharmacokinetics

The strength of the binding interaction between the compound and its target suggests that it may have good bioavailability .

Result of Action

The inhibition of the FabF enzyme disrupts the fatty acid synthesis pathway, leading to impaired bacterial growth and survival . This makes the compound a potential candidate for the development of new antibacterial drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-12-16(19-25(23,24)15-10-6-7-13(18)11-15)17(22)21(20(12)2)14-8-4-3-5-9-14/h3-11,19H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMBLGKYJPOYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)

![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)

![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)

![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)